molecular formula C25H40N2O8 B125953 Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) CAS No. 143503-40-6

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)

Cat. No. B125953
M. Wt: 496.6 g/mol
InChI Key: AUBACVXZUPWWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. This compound is also known as S-2474 and has been developed by Sumitomo Dainippon Pharma.

Mechanism Of Action

The exact mechanism of action of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. By inhibiting PDE activity, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) increases the levels of cyclic nucleotides, which can lead to a variety of physiological effects.

Biochemical And Physiological Effects

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have a number of biochemical and physiological effects. These include:
- Anti-thrombotic effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to inhibit platelet aggregation and reduce the risk of blood clots.
- Anti-inflammatory effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
- Neuroprotective effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to protect neurons from damage caused by oxidative stress and other factors.

Advantages And Limitations For Lab Experiments

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, one limitation is that it is not widely available commercially, which may make it difficult for some researchers to obtain.

Future Directions

There are several future directions for research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). Some potential areas of investigation include:
- Further studies of its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and stroke.
- Investigation of its effects on other physiological processes, such as cardiovascular function and immune system function.
- Development of new synthetic methods for Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) that may improve its availability and ease of use in lab experiments.
In conclusion, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a promising compound that has been extensively studied for its potential as a therapeutic agent. Its mechanism of action and physiological effects make it an interesting target for further research, and its advantages and limitations for lab experiments should be carefully considered. With further study, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may prove to be a valuable tool for scientific research and a potential treatment for a variety of diseases.

Synthesis Methods

The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves the reaction of 3-(pentyloxy)aniline with 1-(1-piperidinylmethyl)-2-propoxyethanol in the presence of an acid catalyst. The resulting intermediate is then treated with ethanedioic acid to obtain the final product.

Scientific Research Applications

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been extensively studied for its potential as a therapeutic agent. It has been shown to have antithrombotic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, stroke, and other neurological disorders.

properties

CAS RN

143503-40-6

Product Name

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)

Molecular Formula

C25H40N2O8

Molecular Weight

496.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate

InChI

InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-6-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6)

InChI Key

AUBACVXZUPWWHA-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

synonyms

oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-pentoxypheny l)carbamate

Origin of Product

United States

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